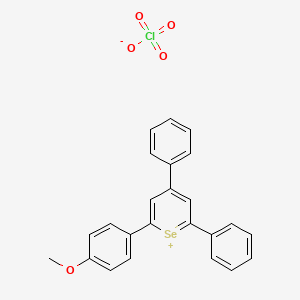
2-(4-Methoxyphenyl)-4,6-diphenylselenopyran-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-4,6-diphenylselenopyran-1-ium perchlorate is a complex organic compound that features a selenopyran core with methoxyphenyl and diphenyl substituents
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)-4,6-diphenylselenopyran-1-ium perchlorate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-4,6-diphenylselenopyran-1-ium perchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in free radical bromination, nucleophilic substitution, and oxidation reactions . Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. It is used in organic synthesis as a building block for more complex molecules. Additionally, its unique structural properties make it a candidate for studies in medicinal chemistry, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4,6-diphenylselenopyran-1-ium perchlorate involves its interaction with various molecular targets and pathways. For example, the compound can undergo autoreduction in aqueous alkali, leading to the formation of intermediate species such as bis-(4-methoxyphenyl)nitroxyl and N-(4-methoxyphenyl)-1,4-benzoquinone imine . These intermediates can further participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-4,6-diphenylselenopyran-1-ium perchlorate can be compared with other similar compounds, such as 4-hydroxy-2-(4-methoxyphenyl)-1-benzopyrylium perchlorate . While both compounds feature methoxyphenyl substituents, their core structures differ, leading to variations in their chemical properties and reactivity. The unique selenopyran core of this compound distinguishes it from other related compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
90164-20-8 |
|---|---|
Molecular Formula |
C24H19ClO5Se |
Molecular Weight |
501.8 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4,6-diphenylselenopyran-1-ium;perchlorate |
InChI |
InChI=1S/C24H19OSe.ClHO4/c1-25-22-14-12-20(13-15-22)24-17-21(18-8-4-2-5-9-18)16-23(26-24)19-10-6-3-7-11-19;2-1(3,4)5/h2-17H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
ZCAGMOQODTVCKE-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=[Se+]2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


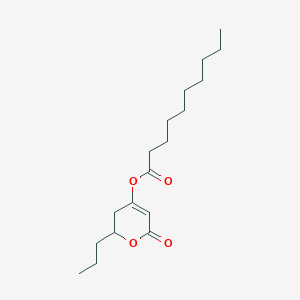
![3-[3-(Benzenesulfonyl)-2-hydroperoxypropyl]cyclopentan-1-one](/img/structure/B14374341.png)

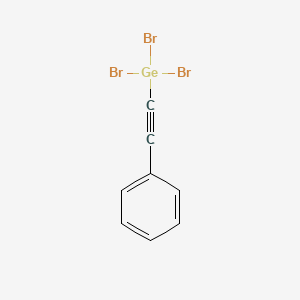
![2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14374349.png)
![{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate](/img/structure/B14374350.png)


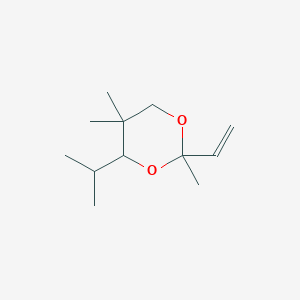
![1-[(3-Hydroxy-2-methylpropyl)amino]butan-2-ol](/img/structure/B14374374.png)
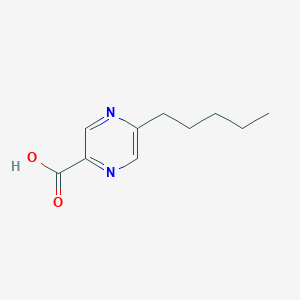
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one](/img/structure/B14374388.png)
![1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14374414.png)
![2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione](/img/structure/B14374415.png)
